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Compound of Interest

Compound Name: Methyl docosahexaenoate

Cat. No.: B1240373

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
docosahexaenoate (MDHA), a methyl ester of the essential omega-3 fatty acid,
docosahexaenoic acid (DHA). The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for
identification, quantification, and structural elucidation in research and development settings.

Chemical Structure and Properties

Methyl docosahexaenoate is the methyl ester of (42,72,102,137,16Z,19Z)-docosa-
4,7,10,13,16,19-hexaenoic acid. Its structure is characterized by a 22-carbon chain with six cis
double bonds and a methyl ester group.

Property Value Source
Molecular Formula C23H3402 [L121131[41[5]16]
Molecular Weight 342.51 g/mol [L121131[411 7]
methyl
(42,72,102,132,162,192)-
IUPAC Name [1]
docosa-4,7,10,13,16,19-
hexaenoate
CAS Number 2566-90-7 [1112]5]
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Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl docosahexaenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. For fatty acid methyl esters (FAMES), *H and 3C NMR provide detailed
information about the proton and carbon environments within the molecule.

Table 2.1.1: *H NMR Spectroscopic Data for Methyl Docosahexaenoate

Chemical Shift (0, ppm) Multiplicity Assignment
~5.34 m Olefinic protons (-CH=CH-)
Methyl ester protons (-OCH3
~3.67 S Y P ( )
[81[°]
Bis-allylic protons (=CH-CH2-
~2.80 m
CH=)
Methylene protons a to
~2.30 t
carbonyl (-CH2-COO-)[8]
~2.05 m Allylic protons (-CH2-CH=)
Terminal methyl protons (-
~0.97 t P (

CH2-CH3)

Table 2.1.2: 13C NMR Spectroscopic Data for Methyl Docosahexaenoate
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Chemical Shift (6, ppm)

Assignment

~174 Carbonyl carbon (-COO-)

~127-132 Olefinic carbons (-CH=CH-)

~51 Methyl ester carbon (-OCH3)

~34 Methylene carbon a to carbonyl (-CH2-COO-)
~20-30 Methylene carbons in the aliphatic chain

~14 Terminal methyl carbon (-CH3)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule based on their

characteristic absorption of infrared radiation. The IR spectrum of Methyl docosahexaenoate

shows key absorptions corresponding to its ester and alkene functionalities.

Table 2.2.1: IR Spectroscopic Data for Methyl Docosahexaenoate

Wavenumber (cm~?) Intensity Assignment

~3013 Medium =C-H stretch (alkene)[10]
~2960-2850 Strong C-H stretch (alkane)

~1740 Strong C=0 stretch (ester)[10][11][12]
~1640 Weak C=C stretch (alkene)

~1465 Medium C-H bend (alkane)

~1170 Medium C-O stretch (ester)[10]

~720 Weak =C-H bend (cis-alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of molecular weight and structural features.
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Table 2.3.1: Mass Spectrometry Data for Methyl Docosahexaenoate

m/z Relative Intensity (%) Assignment

342.2559 [M]*+ Molecular lon[1][3]

311 [M - OCH3]*

263

149

108

79

67

41

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of Methyl
docosahexaenoate. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of Methyl docosahexaenoate in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs).

¢ Transfer the solution to a 5 mm NMR tube.

» For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be
added.[13]

Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.[13][14]
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e 'HNMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 90°, relaxation delay of 1-5 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Due to the lower natural abundance of 13C and its longer relaxation times, a greater
number of scans and a longer relaxation delay are typically required compared to *H NMR.

Infrared (IR) Spectroscopy

Sample Preparation:

e Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

» Solution: Dissolve the sample in a suitable solvent (e.g., CCls or CS2) and place it in a liquid
cell.

Instrumentation and Data Acquisition:
e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
e Measurement:

o Record a background spectrum of the empty salt plates or the solvent-filled cell.

[e]

Record the spectrum of the sample.

o

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o

The spectrum is typically recorded over the range of 4000-400 cm~1.[15]
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Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of Methyl docosahexaenoate in a volatile solvent (e.g., methanol

or hexane).
e For GC-MS analysis, the sample can be injected directly into the gas chromatograph.
Instrumentation and Data Acquisition:

« lonization Method: Electron lonization (El) is a common method for GC-MS analysis of
FAMEs.[16]

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
e GC-MS Protocol:

Inject the sample into the GC, where it is vaporized and separated on a capillary column

[e]

(e.g., a polar column like HP-88).[17]

The separated components elute from the column and enter the mass spectrometer.

[e]

o

The molecules are ionized and fragmented.

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector

[¢]

records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of Methyl docosahexaenoate.
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Caption: Workflow for the spectroscopic analysis of Methyl docosahexaenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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